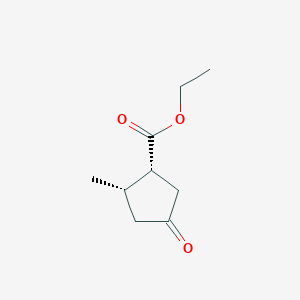
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate typically involves the aldol reaction, where an enolate reacts with an aldehyde or ketone. One common method involves the use of boron-mediated asymmetric aldol reactions. For example, a solution of the enolate is prepared by reacting a carboxylic ester with dicyclohexylboron triflate in dichloromethane at low temperatures, followed by the addition of an aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1R,2S)-2-methyl-4-hydroxycyclopentane-1-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.
Ethyl (1R,2S)-2-methyl-4-aminocyclopentane-1-carboxylate: Differing by the presence of an amino group.
Ethyl (1R,2S)-2-methyl-4-methylenecyclopentane-1-carboxylate: Differing by the presence of a methylene group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the variations in functional groups.
Properties
CAS No. |
60886-47-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
PHQDSQKSTRVKJN-POYBYMJQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















